molecular formula C21H21N5O2 B11041599 2-{(1E)-N-[N-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]ethanimidoyl}benzoic acid

2-{(1E)-N-[N-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]ethanimidoyl}benzoic acid

Cat. No.: B11041599
M. Wt: 375.4 g/mol
InChI Key: JOZGGLJJTCPDKM-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({IMINO[(4,6,7-TRIMETHYL-2-QUINAZOLINYL)AMINO]METHYL}ETHANIMIDOYL)BENZOIC ACID is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 2-({IMINO[(4,6,7-TRIMETHYL-2-QUINAZOLINYL)AMINO]METHYL}ETHANIMIDOYL)BENZOIC ACID typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, ammonia solution, and various acid chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({IMINO[(4,6,7-TRIMETHYL-2-QUINAZOLINYL)AMINO]METHYL}ETHANIMIDOYL)BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({IMINO[(4,6,7-TRIMETHYL-2-QUINAZOLINYL)AMINO]METHYL}ETHANIMIDOYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinazoline ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as 2-(4,6,7-Trimethyl-2-quinazolinyl)guanidine and N-[amino-[(4,6,7-trimethyl-2-quinazolinyl)amino]methylidene]propanamide . These compounds share structural similarities but may differ in their specific biological activities and applications. The unique structure of 2-({IMINO[(4,6,7-TRIMETHYL-2-QUINAZOLINYL)AMINO]METHYL}ETHANIMIDOYL)BENZOIC ACID provides distinct properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

2-[(E)-C-methyl-N-[(E)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]carbonimidoyl]benzoic acid

InChI

InChI=1S/C21H21N5O2/c1-11-9-17-14(4)24-21(25-18(17)10-12(11)2)26-20(22)23-13(3)15-7-5-6-8-16(15)19(27)28/h5-10H,1-4H3,(H,27,28)(H2,22,24,25,26)/b23-13+

InChI Key

JOZGGLJJTCPDKM-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1C)/N=C(\N)/N=C(\C)/C3=CC=CC=C3C(=O)O)C

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N=C(C)C3=CC=CC=C3C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.